N-(2,2,2-trifluoroethylsulfonyl)spiro[2,3-dihydro-1H-naphthalene-4,2'-cyclopropane]-1'-carboxamide
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Overview
Description
N-(2,2,2-trifluoroethylsulfonyl)spiro[2,3-dihydro-1H-naphthalene-4,2’-cyclopropane]-1’-carboxamide is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,2-trifluoroethylsulfonyl)spiro[2,3-dihydro-1H-naphthalene-4,2’-cyclopropane]-1’-carboxamide typically involves multiple steps:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a naphthalene derivative and a cyclopropane precursor under acidic or basic conditions.
Introduction of the trifluoroethylsulfonyl group: This step often involves the reaction of the spirocyclic intermediate with a trifluoroethylsulfonyl chloride in the presence of a base such as triethylamine.
Carboxamide formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2,2,2-trifluoroethylsulfonyl)spiro[2,3-dihydro-1H-naphthalene-4,2’-cyclopropane]-1’-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The trifluoroethylsulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfone or sulfoxide derivatives.
Reduction: Formation of the corresponding alcohol or amine.
Substitution: Formation of substituted spirocyclic compounds.
Scientific Research Applications
N-(2,2,2-trifluoroethylsulfonyl)spiro[2,3-dihydro-1H-naphthalene-4,2’-cyclopropane]-1’-carboxamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism by which N-(2,2,2-trifluoroethylsulfonyl)spiro[2,3-dihydro-1H-naphthalene-4,2’-cyclopropane]-1’-carboxamide exerts its effects depends on its application:
Biological Systems: It may interact with specific enzymes or receptors, modulating their activity through binding interactions.
Materials Science: The compound’s electronic properties can influence the behavior of materials, such as conductivity or light absorption.
Comparison with Similar Compounds
Similar Compounds
- N-(2,2,2-trifluoroethylsulfonyl)spiro[2,3-dihydro-1H-indene-4,2’-cyclopropane]-1’-carboxamide
- N-(2,2,2-trifluoroethylsulfonyl)spiro[2,3-dihydro-1H-benzofuran-4,2’-cyclopropane]-1’-carboxamide
Uniqueness
N-(2,2,2-trifluoroethylsulfonyl)spiro[2,3-dihydro-1H-naphthalene-4,2’-cyclopropane]-1’-carboxamide is unique due to its spirocyclic structure, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for developing new materials and pharmaceuticals.
Properties
IUPAC Name |
N-(2,2,2-trifluoroethylsulfonyl)spiro[2,3-dihydro-1H-naphthalene-4,2'-cyclopropane]-1'-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3NO3S/c16-15(17,18)9-23(21,22)19-13(20)12-8-14(12)7-3-5-10-4-1-2-6-11(10)14/h1-2,4,6,12H,3,5,7-9H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGHIOQCWSQZGHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C3(C1)CC3C(=O)NS(=O)(=O)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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